4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE
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Overview
Description
4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is an organic compound with the molecular formula C25H34O2. It is known for its unique structural properties, which include a tert-butylphenyl group and a ditert-butylbenzoate group. This compound is often used in various scientific research applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE typically involves the esterification of 4-tert-butylphenol with 3,5-ditert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl groups provide steric hindrance, which can influence its reactivity and binding affinity to various enzymes and receptors. The benzoate moiety may participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 4-tert-Butylbenzoyl chloride
- 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate
Uniqueness
4-(TERT-BUTYL)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE stands out due to its unique combination of tert-butylphenyl and ditert-butylbenzoate groups. This structural arrangement provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C25H34O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C25H34O2/c1-23(2,3)18-10-12-21(13-11-18)27-22(26)17-14-19(24(4,5)6)16-20(15-17)25(7,8)9/h10-16H,1-9H3 |
InChI Key |
UHHWRKWCZQQYGG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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